Adenosine dialdehyde

Epigenetics Enzymology Methyltransferase Inhibition

Sourcing a reliable, irreversible SAHH inhibitor with consistent batch-to-batch activity is a common bottleneck. Adenosine dialdehyde solves this with its unique covalent, tight-binding mechanism (Ki=2.39-3.3 nM), enabling sustained enzyme inactivation even in washout experiments. • Covalent Schiff-base inhibition ensures prolonged SAHH suppression, unlike reversible analogs. • Potently blocks viral mRNA cap methylation (≥90% plaque reduction at 0.5 μM) without generating confounding SAM analogs. • High-purity crystalline solid supplied with full QC documentation; available in research-scale quantities for immediate global shipment.

Molecular Formula C10H11N5O4
Molecular Weight 265.23 g/mol
CAS No. 39798-19-1
Cat. No. B1233588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine dialdehyde
CAS39798-19-1
Synonymsadenosine dialdehyde
periodate-oxidized adenosine
periodate-oxidized adenosine, (R-(R*,R*))-isomer
PI-adenosine
Molecular FormulaC10H11N5O4
Molecular Weight265.23 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N
InChIInChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)
InChIKeyILMNSCQOSGKTNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine Dialdehyde Product Guide for Epigenetics and Antiviral Research


Adenosine dialdehyde (AdOx), also designated as periodate-oxidized adenosine (C₁₀H₁₁N₅O₄), is a purine nucleoside analogue that functions as an indirect, irreversible inhibitor of S-adenosylhomocysteine (SAH) hydrolase, thereby disrupting S-adenosylmethionine (SAM)-dependent transmethylation reactions essential for viral replication, gene expression, and tumor progression [1]. Unlike many adenosine analogues that act as competitive substrate mimics, the unique dialdehyde functionality of this compound facilitates the formation of a stable Schiff base with a lysine residue in the enzyme active site, resulting in prolonged, potent enzymatic suppression and making it a critical tool in academic and industrial epigenetics and antiviral research [2].

Mechanism
Irreversible SAH hydrolase inhibition via Schiff base
Enables sustained suppression for washout protocols
Assay Fit
Methylation pathway and antiviral replication studies
Reported correlation with viral plaque reduction
Selection Context
Tool compound for epigenetics and PRMT research
Metabolic specificity without SAM analog byproducts

Why Choose Adenosine Dialdehyde Over Generic SAHH Inhibitors


Generic substitution with other S-adenosylhomocysteine (SAH) hydrolase ligands (e.g., 3-deazaadenosine, neplanocin A) or other methyltransferase inhibitors is not scientifically valid due to significant discrepancies in mechanism of action, binding kinetics, and downstream cellular effects. Adenosine dialdehyde acts as an irreversible, tight-binding inhibitor (Ki = 2.39-3.3 nM), forming a covalent Schiff base with the enzyme [1], while most alternative adenosine analogues are competitive, reversible inhibitors that are often rapidly metabolized or incorporated into cellular pathways (e.g., neplanocin A is converted to the S-neplanocylmethionine analog, introducing off-target metabolic interference) [2]. These mechanistic differences directly translate to quantitatively different intracellular accumulation of the methylation inhibitor SAH, differential impacts on viral mRNA capping, and distinct cytotoxic profiles that directly impact the validity and reproducibility of epigenetics, oncology, and virology studies [3].

Attribute
Adenosine Dialdehyde
Generic SAHH Ligands
Binding Mode
Irreversible, tight-binding (Schiff base)
Reversible, competitive inhibition may not sustain target engagement
Metabolic Profile
No formation of SAM analog byproducts
Compounds like neplanocin A introduce confounding methyl-donor analogs
Cellular Response
Reported cytostatic and antiviral endpoint context
Cytostatic response may not transfer; endpoint profiles can shift

Comparative Performance Evidence for Adenosine Dialdehyde


Irreversible SAHH Inhibition vs. 3-Deazaadenosine

Adenosine dialdehyde demonstrates substantially higher binding affinity and irreversible inhibition of S-adenosylhomocysteine hydrolase compared to the commonly used inhibitor 3-deazaadenosine. Kinetic analysis reveals adenosine dialdehyde is a tight-binding, irreversible inhibitor (Ki = 2.39-3.3 nM) [1]. In contrast, 3-deazaadenosine is a competitive, reversible inhibitor with a Ki of 3.9 μM . This difference in both mechanism (irreversible vs. reversible) and potency provides a critical distinction for researchers requiring sustained suppression of SAHH activity without rapid reversal upon washout.

SAHH Inhibition
Head-to-head
~1,180–1,600-fold higher binding affinity vs. 3-deazaadenosine
Irreversible Ki 2.39–3.3 nM vs. reversible Ki 3.9 μM
Supports washout and pulse-chase experimental designs
Bovine liver SAHH enzyme assay context
Epigenetics Enzymology Methyltransferase Inhibition

Antiviral Efficacy Ranking Among Adenosine Analogues

Adenosine dialdehyde exhibits intermediate potency in a direct head-to-head comparison of antiviral activity and SAHH inhibition against a panel of adenosine analogues. In a study evaluating the correlation between SAHH inhibition and the suppression of vaccinia virus and vesicular stomatitis virus replication, the compounds were ranked by increasing inhibitory action. Adenosine dialdehyde demonstrated greater potency than carbocyclic 3-deazaadenosine but lower potency than neplanocin A [1]. The study reported correlation coefficients of r = 0.993 for vaccinia virus and r = 0.988 for vesicular stomatitis virus replication, confirming SAHH as the target for antiviral action [1].

Antiviral Ranking
Head-to-head
Intermediate potency among adenosine analogues
Low High
Ranked above carbocyclic 3-deazaadenosine, below neplanocin A
Reported rank for vaccinia and VSV plaque reduction assays
Murine L929 cell model; correlation r ≥ 0.988
Virology Antiviral Research SAHH Inhibitors

Intracellular SAH Accumulation and Metabolic Specificity vs. Neplanocin A

In a direct comparative study in neuroblastoma N2a cells, both adenosine dialdehyde (2.5 μM) and neplanocin A (1 μM) induced time-dependent, complete inhibition of cellular SAH hydrolase, though the time to total inhibition differed (30 minutes for AdOx versus 15 minutes for neplanocin A) [1]. Crucially, adenosine dialdehyde did not generate an unnatural metabolic byproduct, whereas neplanocin A was metabolically converted to S-neplanocylmethionine (NepMet), an analog of the methyl donor SAM [1]. This metabolic divergence resulted in a 4-fold elevation of intracellular SAH with adenosine dialdehyde after 8 hours, compared to an 11-fold increase induced by neplanocin A, accompanied by its formation of NepMet [1].

Metabolic Specificity
Head-to-head
No S-neplanocylmethionine (NepMet) formation
4-fold SAH increase vs. 11-fold with neplanocin A
Cleaner SAM/SAH ratio perturbation for methylation studies
Neuroblastoma N2a cells; 2.5 μM AdOx, 8 h incubation
Cellular Methylation Metabolomics SAH Hydrolase

Cytostatic Activity in PC12 Cells vs. 3-Deazaadenosine

Adenosine dialdehyde and 3-deazaadenosine, both indirect methylation inhibitors, produce distinct effects on cell division despite both causing the accumulation of protein L-isoaspartyl methyltransferase (PIMT) substrates. In PC12 cells, the accumulation of PIMT substrates paralleled the cytostatic action of adenosine dialdehyde [1]. In contrast, treatment with 30 μM 3-deazaadenosine also caused an accumulation of substrates but did not affect cell division, while other cytostatic agents did not affect substrate levels [1]. This indicates that the cytostatic effect observed with adenosine dialdehyde is not simply a consequence of substrate accumulation or general SAHH inhibition, but is specific to the compound's unique cellular impact.

Cytostatic Effect
Head-to-head
Induces cytostasis with PIMT substrate accumulation
3-Deazaadenosine fails to affect cell division at 30 μM
Functional phenotype specific to adenosine dialdehyde
PC12 cell model endpoint review
Cell Cycle Cytostatic Agents Protein Methylation

Cytotoxic Potency Against Neuroblastoma Cells vs. 3-Deazaadenosine

Adenosine dialdehyde exhibits significantly greater cytotoxic potency compared to 3-deazaadenosine in a 72-hour murine neuroblastoma cell growth inhibition assay. A structure-activity relationship study of purine nucleoside and dialdehyde analogues determined the concentration required for 50% inhibition of cell growth (IC₅₀). Adenosine dialdehyde demonstrated an IC₅₀ of 1.5 x 10⁻⁶ M (1.5 μM) [1]. In direct comparison, 3-deazaadenosine exhibited substantially lower potency with an IC₅₀ of 5.6 x 10⁻⁵ M (56 μM) [1].

Neuroblastoma Cytotoxicity
Head-to-head
~37-fold higher growth inhibition potency
IC₅₀ 1.5 μM vs. 56 μM for 3-deazaadenosine
Supports cytotoxicity endpoint review at lower concentrations
C-1300 murine neuroblastoma; 72 h growth inhibition assay
Oncology Cytotoxicity Neuroblastoma

Recommended Applications for Adenosine Dialdehyde


Pulse-Chase Experiments for Methylation Reversibility

Leverage the irreversible, tight-binding inhibition of SAHH (Ki = 2.39-3.3 nM) by adenosine dialdehyde to conduct precise pulse-chase or washout experiments. The covalent, irreversible nature of inhibition ensures sustained enzyme inactivation during washout periods, allowing researchers to clearly distinguish between direct, reversible effects of SAH accumulation and downstream, secondary cellular adaptations. This is a critical experimental design advantage over reversible inhibitors like 3-deazaadenosine (Ki = 3.9 μM) . [1]

Viral mRNA Capping Studies Without SAM Analog Confounders

Utilize adenosine dialdehyde for virology studies investigating the link between host/viral methylation and replication (e.g., vaccinia virus, VSV). Evidence shows adenosine dialdehyde potently inhibits viral plaque formation (≥90% inhibition at 0.5 μM) by disrupting viral mRNA cap methylation [2]. Crucially, unlike the comparator neplanocin A, adenosine dialdehyde does not generate the confounding SAM analog NepMet, ensuring that observed antiviral effects are purely a consequence of SAH accumulation and its impact on viral mRNA methylation [3]. [2]

Cytostatic and Protein Methylation Pathway Analysis in Cancer Models

Employ adenosine dialdehyde in oncology research to specifically investigate the link between protein methylation, substrate accumulation, and cell cycle arrest. The compound demonstrates a unique cytostatic effect in PC12 cells that is not replicated by 3-deazaadenosine at concentrations that also induce PIMT substrate accumulation [4]. Furthermore, adenosine dialdehyde exhibits significantly higher potency (IC₅₀ = 1.5 μM) against neuroblastoma cells compared to 3-deazaadenosine (IC₅₀ = 56 μM), making it the preferred tool for studying the role of methylation in cancer cell proliferation [5]. [5]

PRMT-Mediated Arginine Methylation and Senescence Studies

Adenosine dialdehyde is a validated, broad-spectrum indirect inhibitor of protein arginine methyltransferases (PRMTs) via SAHH inhibition, making it a useful tool for studying PRMT-related biology. Research demonstrates its ability to pharmacologically downregulate PRMT1 expression, leading to reduced asymmetric dimethylarginine (ADMA) levels and increased cell senescence in breast cancer models [6]. Its activity as a PRMT inhibitor provides a valuable tool for dissecting the role of arginine methylation in cellular processes, complementing studies with more selective, but potentially less potent, direct PRMT inhibitors. [7]

Application
Selection Property
Validation Focus
Pulse-chase methylation reversibility
Irreversible, tight-binding SAHH inhibition
Enzyme reactivation kinetics and washout reproducibility
Viral mRNA capping studies
No confounding SAM analog formation
Viral plaque reduction and methylation endpoint review
Cell cycle and protein methylation analysis
Reported cytostatic phenotype
PIMT substrate accumulation and cell-viability endpoints
PRMT-mediated arginine methylation research
Broad-spectrum indirect PRMT inhibition
ADMA level and senescence endpoint monitoring

Technical Documentation Hub

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34 linked technical documents
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